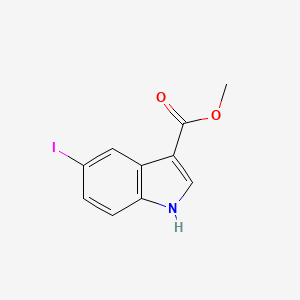

methyl 5-iodo-1H-indole-3-carboxylate

Description

Methyl 5-iodo-1H-indole-3-carboxylate is a halogenated indole derivative characterized by an iodine substituent at the 5-position of the indole ring and a methyl ester group at the 3-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of radiolabeled inhibitors. For instance, it is a precursor for [carboxyl-¹¹C]-labeled high-affinity cytosolic phospholipase A2α (cPLA2α) inhibitors, which are used in positron emission tomography (PET) imaging . The synthesis involves reacting 5-iodoindole with trichloroacetyl chloride in dioxane and pyridine, followed by esterification with methanol under basic conditions .

Properties

IUPAC Name |

methyl 5-iodo-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUSKHAFKQXDPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 5-iodo-1H-indole-3-carboxylate typically involves the iodination of methyl indole-3-carboxylate. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods may involve more scalable and efficient processes, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 5-iodo-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

Pharmaceutical Development

Methyl 5-iodo-1H-indole-3-carboxylate plays a crucial role in the synthesis of pharmaceuticals, especially those targeting neurological disorders. The compound is known to modulate specific biological pathways, making it a valuable intermediate in drug development.

Case Study: Anticancer Activity

Research has demonstrated significant anticancer properties of methyl 5-iodo-1H-indole-3-carboxylate against various cancer cell lines. The following table summarizes its efficacy:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15.3 |

| MCF-7 (Breast) | 12.8 |

| HeLa (Cervical) | 18.4 |

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent against cancer.

The compound exhibits a range of biological activities, including antiviral and antimicrobial properties. It has been studied for its interactions with various biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation.

Antiviral Activity

Methyl 5-iodo-1H-indole-3-carboxylate has shown effectiveness against certain RNA viruses by interfering with viral enzymes or receptors. Specific studies have indicated effective inhibition rates, although further research is needed to elucidate the exact mechanisms.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results highlight its potential utility in treating infections caused by resistant strains.

Agrochemical Formulations

In agrochemistry, methyl 5-iodo-1H-indole-3-carboxylate is utilized to develop formulations that enhance crop protection. Its ability to act as a pesticide or herbicide can contribute to sustainable agricultural practices by minimizing environmental impact.

Material Science

The compound's properties are explored in creating advanced materials such as polymers and coatings that exhibit improved durability and chemical resistance. Its incorporation into materials can lead to innovations in various industrial applications.

Diagnostic Tools

Methyl 5-iodo-1H-indole-3-carboxylate is also applied in the development of diagnostic agents, particularly for imaging techniques that enhance the detection of specific biological markers. This application is crucial for early disease diagnosis and monitoring.

Mechanism of Action

The mechanism of action of methyl 5-iodo-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The iodine atom can facilitate the formation of covalent bonds with biological molecules, leading to the modulation of their activity . The compound may also interact with enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

5-Substituted Indole-3-Carboxylates

The biological and chemical properties of indole derivatives are highly influenced by substituents at the 5-position. Below is a comparative analysis of methyl 5-iodo-1H-indole-3-carboxylate with its analogs:

Table 1: Key 5-Substituted Indole-3-Carboxylates

EWG = Electron-Withdrawing Group; *EDG = Electron-Donating Group

- Iodo vs. Chloro : The iodine atom’s larger size and stronger electron-withdrawing effect compared to chlorine may enhance binding affinity in enzyme inhibitors due to increased van der Waals interactions and dipole effects .

- Iodo vs. Methoxy’s electron-donating nature could destabilize interactions with electron-deficient enzyme active sites compared to iodine .

Heterocyclic Analogs: Indazole Derivatives

Methyl 5-iodo-1H-indazole-3-carboxylate () replaces the indole’s six-membered ring with a five-membered indazole system. Indazoles exhibit distinct hydrogen-bonding capabilities and metabolic stability, making them favorable in drug design. However, the indole scaffold’s planar structure may offer better π-π stacking interactions in biological targets compared to indazoles .

Biological Activity

Methyl 5-iodo-1H-indole-3-carboxylate is a significant indole derivative with a variety of biological activities, including anticancer , antiviral , and antimicrobial properties. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Methyl 5-iodo-1H-indole-3-carboxylate has the molecular formula C10H8INO2 and a molecular weight of approximately 275.08 g/mol. The compound features an iodine atom at the 5-position and a carboxylate group at the 3-position, which play crucial roles in its biological activity.

The biological activity of methyl 5-iodo-1H-indole-3-carboxylate can be attributed to its interactions with various biochemical pathways:

- Target Interactions : It is known to bind to specific receptors and enzymes, influencing cellular processes such as apoptosis and cell proliferation.

- Biochemical Pathways : The compound affects multiple signaling pathways, including those involved in cancer cell survival and viral replication .

Anticancer Activity

Methyl 5-iodo-1H-indole-3-carboxylate has demonstrated significant anticancer properties in various studies. The following table summarizes its efficacy against different cancer cell lines:

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent.

Antiviral Activity

Research indicates that methyl 5-iodo-1H-indole-3-carboxylate may inhibit viral replication by interfering with viral enzymes or receptors. Specific studies have shown effective inhibition against certain RNA viruses.

Antimicrobial Properties

The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Below is a summary of its minimum inhibitory concentration (MIC) values:

These results highlight its potential utility in treating infections caused by resistant strains.

Comparative Analysis

When compared to other indole derivatives, methyl 5-iodo-1H-indole-3-carboxylate shows distinct advantages in terms of potency and selectivity:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Methyl indole-3-carboxylate | >50 | Anticancer |

| Methyl 5-bromo-1H-indole-3-carboxylate | 25 | Anticancer |

| Methyl 5-iodo-1H-indole-3-carboxylate | 15.3 | Anticancer |

This comparison underscores the enhanced efficacy of methyl 5-iodo-1H-indole-3-carboxylate over related compounds.

Case Studies

Several case studies have explored the therapeutic potential of methyl 5-iodo-1H-indole-3-carboxylate:

- In Vivo Studies : Animal models have shown promising results in tumor reduction when treated with this compound, indicating its potential for further development into a clinical therapy .

- Mechanistic Studies : Molecular docking studies have elucidated how methyl 5-iodo-1H-indole-3-carboxylate binds to target proteins involved in cancer pathways, providing insights into its mechanism of action .

Q & A

Q. What are the established synthetic protocols for methyl 5-iodo-1H-indole-3-carboxylate, and what critical reaction parameters influence yield?

- Methodological Answer : A common synthesis involves reacting 5-iodoindole with trichloroacetyl chloride and pyridine in dioxane at 80°C for 2.5 hours, followed by esterification with NaOH in methanol . Key parameters include:

- Reagent Ratios : Excess trichloroacetyl chloride (5 eq.) ensures complete substitution.

- Temperature Control : Maintaining 80°C prevents side reactions.

- Purification : Ethyl acetate extraction and sodium sulfate drying are critical for isolating the product.

Yield optimization requires careful monitoring of reaction progress via TLC or HPLC.

Q. Which analytical techniques are recommended for confirming the purity and structural integrity of methyl 5-iodo-1H-indole-3-carboxylate?

- Methodological Answer :

- Chromatography : HPLC or TLC (using ethyl acetate/hexane systems) to assess purity .

- Spectroscopy : H/C NMR to confirm substitution patterns; IR for ester carbonyl (~1700 cm) and indole N-H (~3400 cm) stretches .

- Melting Point : Compare observed values (e.g., 250–252°C for analogous hydroxy derivatives) to literature .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 316.96) .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) be applied to predict the electronic properties and reactivity of methyl 5-iodo-1H-indole-3-carboxylate?

- Methodological Answer :

- DFT Studies : Use B3LYP or M06-2X functionals with a 6-311++G(d,p) basis set to calculate:

- Frontier molecular orbitals (HOMO/LUMO) for reactivity insights.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Solvent Effects : Include polarizable continuum models (e.g., PCM for methanol) to simulate reaction environments .

- Validation: Compare computed UV-Vis spectra with experimental data to refine parameters.

Q. What strategies are effective for resolving contradictions in spectral data interpretation for halogenated indole derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., distinguishing 5-iodo vs. 6-iodo isomers) via single-crystal analysis .

- Cross-Validation : Correlate NMR coupling constants with DFT-predicted dihedral angles (e.g., for indole ring protons) .

- Isotopic Labeling : Use I-labeled analogs to track regioselectivity in synthetic pathways .

Q. What experimental considerations are crucial when evaluating the biological activity of methyl 5-iodo-1H-indole-3-carboxylate in pharmacological studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5-chloro or 5-bromo derivatives) to assess halogen effects on bioactivity .

- Solubility Optimization : Use DMSO/water mixtures (≤1% DMSO) to avoid cytotoxicity in cell-based assays .

- Metabolic Stability : Monitor ester hydrolysis in liver microsome assays; consider prodrug strategies if rapid degradation occurs .

Q. How can the ester group in methyl 5-iodo-1H-indole-3-carboxylate be modified for further functionalization?

- Methodological Answer :

- Hydrolysis : Treat with LiOH/THF/water to yield the carboxylic acid for coupling reactions .

- Transesterification : React with higher alcohols (e.g., benzyl alcohol) under acid catalysis (HSO) .

- Amidation : Use EDCl/HOBt with amines to generate carboxamide derivatives .

- Monitoring : Track conversions via H NMR (ester methyl signal at δ ~3.9 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.